N-(3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
Description
N-(3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a synthetic ethanediamide derivative characterized by two distinct substituents:
- N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]: A bicyclic tetrahydroquinoline core modified with a 2-methylpropanoyl (isobutyryl) group, contributing to lipophilicity and structural rigidity.
This compound’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where the tetrahydroquinoline scaffold is relevant (e.g., kinase inhibitors or neurotransmitter modulators).
Properties
IUPAC Name |
N-(3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-12(2)18(25)21-9-3-5-13-6-7-14(11-15(13)21)20-17(24)16(23)19-8-4-10-22/h6-7,11-12,22H,3-5,8-10H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEOJRJJKNONPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.
Introduction of the Isobutyryl Group: The isobutyryl group is introduced through an acylation reaction using isobutyryl chloride or a similar reagent.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group is attached via an alkylation reaction.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through a condensation reaction between the hydroxypropyl-tetrahydroquinoline intermediate and oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide linkage can be reduced to form an amine.
Substitution: The isobutyryl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Acylation reagents like acyl chlorides or anhydrides are commonly used.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of a new acyl derivative.
Scientific Research Applications
N-(3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure Variations: The target compound’s tetrahydroquinoline core is distinct from the hexahydropyrido[3,2,1-ij]quinolin system in , which introduces a third fused ring and a ketone group. This difference may alter conformational flexibility and binding affinity in biological targets. BE45611 shares the tetrahydroquinoline scaffold but substitutes the 3-hydroxypropyl group with a 4-chlorophenethyl chain, likely reducing water solubility.
Substituent Impact: Hydroxypropyl vs. Chlorophenethyl: The 3-hydroxypropyl group in the target compound improves hydrophilicity compared to BE45611’s chlorophenethyl group, which may enhance membrane permeability in drug design. Isobutyryl Group: Both the target compound and BE45611 retain the 2-methylpropanoyl group on the tetrahydroquinoline nitrogen, suggesting its importance in stabilizing interactions (e.g., hydrophobic pockets or enzyme active sites).
Functional Implications: The absence of a ketone group in the target compound (compared to ) may reduce metabolic oxidation susceptibility.
Research Findings and Limitations
- However, the tetrahydroquinoline scaffold is prevalent in antimicrobial agents, hinting at unexplored applications .
- Data Gaps: No experimental data (e.g., solubility, stability, bioactivity) are available for the target compound. Comparisons rely solely on structural analysis.
Biological Activity
N-(3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound that belongs to the class of oxalamides. This compound's unique structure, featuring both hydroxypropyl and tetrahydroquinoline moieties, suggests potential biological activity relevant to medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is , and its IUPAC name is this compound. The presence of functional groups such as hydroxyl and amide indicates potential interactions with biological targets.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, tetrahydroquinoline derivatives have been shown to possess activity against various bacterial strains. Further investigation is needed to evaluate the specific antimicrobial efficacy of this compound.
Anticancer Potential
Research into related oxalamides has revealed their potential as anticancer agents. The ability to modulate cellular pathways could make this compound a candidate for further exploration in cancer therapy. In vitro studies are necessary to assess its cytotoxic effects on cancer cell lines.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of a series of tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity. This suggests that this compound may similarly possess antimicrobial properties.
Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on oxalamides' anticancer properties, researchers found that specific structural modifications enhanced cytotoxicity against breast cancer cell lines. This highlights the importance of structural features in determining biological activity and suggests that this compound warrants further research in cancer pharmacology.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
